6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a synthetic organic compound characterized by a pyranone core substituted with a thioether-linked 1-methylimidazole moiety and a 4-(tert-butyl)benzoate ester group.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-21(2,3)15-7-5-14(6-8-15)19(25)27-18-12-26-16(11-17(18)24)13-28-20-22-9-10-23(20)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIMCERESCFDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound combines functionalities from imidazole, pyran, and benzoate moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.45 g/mol. Its unique structural features include:
- A pyran ring that is known for various biological activities.
- An imidazole group which is often involved in enzyme inhibition and receptor binding.
- A thioether linkage that enhances reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 378.45 g/mol |
| Key Functional Groups | Imidazole, Pyran, Thioether, Benzoate |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring is particularly significant for binding to enzymes and receptors due to its nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways, particularly those involving imidazole or pyran derivatives.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic processes.
- Antioxidant Properties : The presence of the carbonyl group in the pyran ring may contribute to antioxidant activity by scavenging free radicals.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various assays.
Case Studies:
- Antimicrobial Assays : In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Tests : The compound was tested on several cancer cell lines, showing selective cytotoxicity, which suggests its potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Cytotoxic | Selective toxicity in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the imidazole derivative followed by thioether formation and esterification.
Synthetic Route Overview:
- Imidazole Preparation : Methylation using agents like methyl iodide.
- Thioether Formation : Reaction with thiol compounds under catalytic conditions.
- Esterification : Utilizing coupling agents such as DCC or EDC to form the benzoate ester.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1 (4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate)
- Structural Similarities: Both compounds feature a 1-methylimidazole core. However, Compound 1 incorporates a benzoimidazole fused ring system and a butanoate chain instead of a pyranone-thioether linkage.
- Synthetic Route: Compound 1 was synthesized via reductive amination with benzaldehyde and sodium cyanoborohydride, followed by oxirane reaction . In contrast, the target compound likely requires thioether formation and esterification steps.
Zygocaperoside and Isorhamnetin-3-O-glycoside
- Structural Contrasts: These natural products from Zygophyllum fabago lack imidazole or pyranone motifs. Zygocaperoside is a saponin with a triterpenoid backbone, while Isorhamnetin-3-O-glycoside is a flavonoid glycoside .
- Analytical Overlaps : Both the target compound and these isolates were characterized using UV and NMR spectroscopy. For example, ¹H-NMR data for Zygocaperoside revealed sugar proton resonances (δ 3.0–5.5 ppm), whereas the target compound’s tert-butyl group would show a singlet near δ 1.3 ppm .
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g)
- Shared Features : Both compounds utilize imidazole as a functional group. However, 2g employs a hexyloxy linker and a benzamide scaffold, contrasting with the pyran-thioether architecture of the target compound.
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s thioether linkage and steric hindrance from the tert-butyl group may complicate purification, as seen in analogous imidazole-containing syntheses .
- Biological Potential: While Zygocaperoside and Isorhamnetin-3-O-glycoside exhibit antioxidant activity, the target compound’s imidazole-pyranone hybrid could target enzymes like cyclooxygenase or kinases .
- Data Gaps: No direct pharmacological or toxicological data for the target compound were found in the provided evidence. Further studies are needed to validate its bioactivity and stability.
Notes on Evidence Limitations
- The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or industrial applications.
- Environmental release data (e.g., TRI reports ) focus on heavy metals and are unrelated to structural or functional comparisons.
- Recommendations: Consult additional sources, such as patents or specialized journals (e.g., Bioorganic & Medicinal Chemistry), for deeper insights into this compound’s profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
